Cas no 53164-05-9 (Acemetacin)

Acemetacin structure
Acemetacin structure
Nome del prodotto:Acemetacin
Numero CAS:53164-05-9
MF:C21H18ClNO6
MW:415.823725223541
MDL:MFCD00151473
CID:56360
PubChem ID:1981

Acemetacin Proprietà chimiche e fisiche

Nomi e identificatori

    • [1-(4-CHLORO-BENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-ACETIC ACID CARBOXYMETHYL ESTER
    • 1-[P-CHLOROBENZOYL]-5-METHOXY-2-METHYLINDOLE-3-ACETIC ACID CARBOXYMETHYL ESTER
    • ACEMETACIN
    • AURORA KA-6229
    • ((1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetoxy)aceticacid
    • (1-(p-chlorbenzoyl)-5-methoxy-2-methylindol-3-acetoxy)essigsaeure
    • 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indole-3-aceticacicarboxymethyl
    • 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indole-3-aceticacidcarboxymethyl
    • 2-(2-(1-(p-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetoxy)aceticacid
    • acemetacinum
    • acemix
    • aximeixin
    • k-708
    • rantudil
    • rheumibis
    • tv1322
    • 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Carboxymethyl Ester
    • Emflex
    • Solart
    • 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indole-3-acetic aci carboxymethyl ((1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetoxy)acetic acid (1-(p-chlorbenzoyl)-5-methoxy-2-methylindol-3-acetoxy)essigsaeure 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indole-3-acetic acid carboxymethyl 2-(2-(1-(p-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetoxy)acetic acid acemetacin acemetacinum acemix
    • 2-(2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetic acid
    • [1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetoxyacetic Acid
    • 1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic Acid Carboxymethyl Ester
    • 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid carboxymethyl ester
    • BAY f4975
    • glycolic acid ester of indomethacin
    • TVX-1322
    • TVX 1322
    • HMS3372K20
    • SR-01000000070
    • AB03974
    • TV-1322
    • [1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-acetic acid
    • KBioGR_001285
    • ACEMETACIN [WHO-DD]
    • BSPBio_003316
    • BS-16970
    • AB00052149
    • Acemetacina
    • Bay-f-4975
    • KBio3_002818
    • NCGC00022084-06
    • Spectrum2_001162
    • Tox21_113473
    • Prestwick_669
    • ACEMETACIN [INN]
    • Spectrum5_001385
    • CCG-39550
    • KBio1_000490
    • ((1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetoxy)acetic acid
    • ACEMETACIN [MART.]
    • Prestwick1_000296
    • 53164-05-9
    • D01582
    • BRN 0501672
    • NINDS_000490
    • NCGC00022084-07
    • BRD-K67563174-001-05-1
    • Spectrum3_001868
    • SCHEMBL23843
    • {2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetoxy}acetic acid
    • from D:/data/P.Sapui/gsas_26052012/ps1.cif
    • HMS1568L14
    • HMS2230G08
    • Spectrum_000428
    • ACEMETACIN [JAN]
    • NCGC00016868-06
    • CHEMBL189171
    • BDBM50336272
    • NCGC00022084-05
    • Acemetacin (JP17/INN)
    • SR-01000000070-2
    • A936725
    • indometacin carboxymethyl ester
    • 2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid
    • Prestwick0_000296
    • s2602
    • K 708
    • BRD-K67563174-001-09-3
    • Acemetacina [INN-Spanish]
    • Rantudil (TN)
    • NCGC00022084-04
    • KBio2_000908
    • AKOS015895194
    • AB00052149-15
    • MLS000028440
    • Acemetacine [INN-French]
    • 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, carboxymethyl ester
    • KBioSS_000908
    • ACEMETACIN [EP MONOGRAPH]
    • BCP13127
    • NS00000533
    • NCGC00016868-09
    • EINECS 258-403-4
    • 5-22-05-00241 (Beilstein Handbook Reference)
    • SPBio_001143
    • 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid ester with glycolic acid
    • HMS3884P10
    • D88520
    • Prestwick3_000296
    • HY-B0482
    • Acemetacin, European Pharmacopoeia (EP) Reference Standard
    • [({1-[(4-chlorophenyl)carbonyl]-2-methyl-5-(methyloxy)-1H-indol-3-yl}acetyl)oxy]acetic acid
    • DTXSID7022540
    • Prestwick2_000296
    • DivK1c_000490
    • 5V141XK28X
    • NCGC00016868-08
    • 2-(2-(1-(p-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetoxy)acetic acid
    • ACEMETACIN [MI]
    • AB00052149_16
    • Q2723146
    • indomethacin carboxymethyl ester
    • SMR000058409
    • IDI1_000490
    • SBI-0051585.P002
    • Acemetacinum [INN-Latin]
    • AB00052149_17
    • (1-(p-Chlorbenzoyl)-5-methoxy-2-methylindol-3-acetoxy)essigsaeure [German]
    • DB13783
    • FT-0630659
    • [1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetoxyacetic Acid[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetoxyacetic Acid
    • MLS006010622
    • Bay f 4975
    • NSC-757413
    • HMS3712L14
    • Acemetacin, analytical standard
    • NCGC00022084-03
    • SW196824-3
    • A2452
    • Tox21_113473_1
    • BPBio1_000256
    • NSC 757413
    • HMS2090E21
    • NSC757413
    • HMS2095L14
    • CAS-53164-05-9
    • EN300-24431224
    • Acemetacin (Emflex)
    • SPECTRUM1500666
    • Spectrum4_000803
    • NCGC00016868-02
    • Acematacin (anti-inflammatory)
    • indomethacin glycolic ester
    • 2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid
    • NCGC00016868-05
    • MFCD00151473
    • NCGC00016868-03
    • TVX 3322
    • BSPBio_000232
    • indometacin glycolic ester
    • NCGC00016868-01
    • NCGC00016868-12
    • NCGC00016868-07
    • Pharmakon1600-01500666
    • 2-({2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}oxy)acetic acid
    • SR-01000000070-3
    • SPBio_002451
    • CHEBI:31162
    • KBio2_003476
    • Acemetacin [INN:BAN:JAN]
    • UNII-5V141XK28X
    • KBio2_006044
    • [({1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]acetic acid
    • NCGC00016868-04
    • HMS3656E22
    • DTXCID402540
    • NCGC00016868-11
    • HMS501I12
    • HMS1921A08
    • Acemetacine
    • Acemetacin impurity mixture
    • BRD-K67563174-001-17-6
    • BRD-K67563174-001-16-8
    • DB-052263
    • Acemetacin
    • MDL: MFCD00151473
    • Inchi: 1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)
    • Chiave InChI: FSQKKOOTNAMONP-UHFFFAOYSA-N
    • Sorrisi: O=C(OCC(O)=O)CC1=C(C)N(C(C2=CC=C(Cl)C=C2)=O)C3=C1C=C(OC)C=C3

Proprietà calcolate

  • Massa esatta: 415.08200
  • Massa monoisotopica: 415.082
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 8
  • Complessità: 620
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: niente
  • Superficie polare topologica: 94.8A^2

Proprietà sperimentali

  • Colore/forma: Cristalli fini gialli chiari sono stati ottenuti dall'etere di petrolio.
  • Densità: 1.2387 (rough estimate)
  • Punto di fusione: 151.0 to 154.0 deg-C
  • Punto di ebollizione: 565.5°C at 760 mmHg
  • Punto di infiammabilità: 295.8±30.1 °C
  • Indice di rifrazione: 1.6000 (estimate)
  • Solubilità: In vitro: solubilità DMSO ≥ 35 mg/ml (84,17 mm) * "≥" significa solubile, ma saturazione sconosciuta
  • PSA: 94.83000
  • LogP: 3.47050
  • Merck: 27

Acemetacin Informazioni sulla sicurezza

  • Simbolo: GHS06
  • Prompt:pericoloso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H300-H310-H330
  • Dichiarazione di avvertimento: P260-P264-P280-P284-P302 + P350-P310
  • Numero di trasporto dei materiali pericolosi:UN 2811
  • WGK Germania:3
  • Codice categoria di pericolo: 26/27/28
  • Istruzioni di sicurezza: S22-S25-S36/37/39-S45
  • RTECS:NL3521400
  • Identificazione dei materiali pericolosi: T+
  • Classe di pericolo:6.1
  • PackingGroup:II
  • Gruppo di imballaggio:II
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Gruppo di imballaggio:II
  • Tossicità:LD50 in male, female mice, male, female rats (mg/kg): 55.5, 18.42, 24.2, 30.1 orally; 34.1, 51.1, 38.1, 28.3 i.v. (Jacobi, Dell)
  • Livello di pericolo:6.1(a)
  • Termine di sicurezza:6.1(a)
  • Frasi di rischio:R26/27/28

Acemetacin Dati doganali

  • CODICE SA:2942000000
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Acemetacin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2452-5G
Acemetacin
53164-05-9 >98.0%(GC)(T)
5g
¥505.00 2023-10-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1467-500 mg
Acemetacin
53164-05-9 99.26%
500MG
¥480.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A37080-5g
Acemetacin
53164-05-9 ≥98%
5g
¥135.0 2023-10-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A37080-1g
Acemetacin
53164-05-9 ≥98%
1g
¥59.0 2023-10-24
DC Chemicals
DC9127-1 g
Acemetacin
53164-05-9 >98%
1g
$300.0 2022-03-01
ChemScence
CS-2597-1g
Acemetacin
53164-05-9 99.97%
1g
$84.0 2022-04-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2452-1G
Acemetacin
53164-05-9 >98.0%(GC)(T)
1g
¥155.00 2023-10-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A129429-1g
Acemetacin
53164-05-9 ≥98%
1g
¥32.90 2023-10-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A1674-1G
Acemetacin
53164-05-9
1g
¥661.66 2023-10-18
TRC
A130700-50mg
Acemetacin
53164-05-9
50mg
$ 63.00 2023-09-09

Acemetacin Metodo di produzione

Acemetacin Letteratura correlata

Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd